molecular formula C10H15ClO3 B14326635 3-[4-(Chloromethyl)-1,3-dioxolan-2-yl]-7-oxabicyclo[4.1.0]heptane CAS No. 97321-38-5

3-[4-(Chloromethyl)-1,3-dioxolan-2-yl]-7-oxabicyclo[4.1.0]heptane

Cat. No.: B14326635
CAS No.: 97321-38-5
M. Wt: 218.68 g/mol
InChI Key: NBDKOJSGJIGOBM-UHFFFAOYSA-N
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Description

3-[4-(Chloromethyl)-1,3-dioxolan-2-yl]-7-oxabicyclo[4.1.0]heptane is a complex organic compound that features a unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of both a dioxolane ring and a bicycloheptane structure makes it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Chloromethyl)-1,3-dioxolan-2-yl]-7-oxabicyclo[4.1.0]heptane typically involves the formation of the dioxolane ring followed by the construction of the bicyclic system. One common method involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with a Dean-Stark apparatus to continuously remove water from the reaction mixture .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification processes such as distillation and crystallization are optimized to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Chloromethyl)-1,3-dioxolan-2-yl]-7-oxabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted derivatives, while cyclopropanation results in the formation of the bicyclic structure.

Scientific Research Applications

3-[4-(Chloromethyl)-1,3-dioxolan-2-yl]-7-oxabicyclo[4.1.0]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(Chloromethyl)-1,3-dioxolan-2-yl]-7-oxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. In the context of its application as an inhibitor of the PI3K-AKT-mTOR pathway, the compound binds to the active site of the enzymes involved, thereby blocking their activity and inhibiting the signaling pathway . This can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Chloromethyl)-1,3-dioxolan-2-yl]-7-oxabicyclo[4.1.0]heptane is unique due to the combination of the dioxolane ring and the bicyclic heptane structure. This dual functionality provides it with distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

97321-38-5

Molecular Formula

C10H15ClO3

Molecular Weight

218.68 g/mol

IUPAC Name

3-[4-(chloromethyl)-1,3-dioxolan-2-yl]-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C10H15ClO3/c11-4-7-5-12-10(13-7)6-1-2-8-9(3-6)14-8/h6-10H,1-5H2

InChI Key

NBDKOJSGJIGOBM-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(O2)CC1C3OCC(O3)CCl

Origin of Product

United States

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